2-(4-Fluoro-3-methylphenyl)butanoic acid
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Overview
Description
2-(4-Fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzene and butanoic acid derivatives.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the butanoic acid moiety to the aromatic ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)butanol.
Substitution: Formation of 2-(4-Hydroxy-3-methylphenyl)butanoic acid.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzoic acid
- 2-(4-Fluoro-3-methylphenyl)ethanoic acid
- 2-(4-Fluoro-3-methylphenyl)propanoic acid
Uniqueness
2-(4-Fluoro-3-methylphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-9(11(13)14)8-4-5-10(12)7(2)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI Key |
CKCXJXXKZDNNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)C(=O)O |
Origin of Product |
United States |
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